ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate
Description
Ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 8, a 2-thienyl moiety at position 2, and an ethyl carbamate group at position 2. This compound is structurally distinct due to the presence of a thiophene ring, which confers unique electronic and steric properties compared to phenyl or pyridyl substituents. Its synthesis typically involves multi-step reactions, including condensation and cyclization steps, as seen in analogous imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl N-(8-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C15H15N3O2S/c1-3-20-15(19)17-14-12(11-7-5-9-21-11)16-13-10(2)6-4-8-18(13)14/h4-9H,3H2,1-2H3,(H,17,19) |
InChI Key |
VHKBURYDUJPFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Core Formation : React 8-methyl-2-aminopyridine (1.0 equiv) with thiophene-2-carbaldehyde (1.2 equiv) and tert-butyl isocyanide (1.1 equiv) in methanol under catalysis by Sc(OTf)₃ (10 mol%) at 25°C for 12–24 hours.
-
Carbamate Formation : Treat the intermediate 3-aminoimidazo[1,2-a]pyridine with ethyl chloroformate (1.5 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) as a base at 0°C to room temperature for 2–4 hours.
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Sc(OTf)₃, MeOH, 25°C | 65–75% | >90% |
| 2 | ClCO₂Et, Et₃N, DCM | 80–85% | >95% |
Advantages : Modularity, single-pot core formation.
Limitations : Requires precise stoichiometry to avoid regioisomers.
Condensation with α-Haloketones
Procedure
-
Core Synthesis : Condense 2-amino-8-methylpyridine (1.0 equiv) with 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.1 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.
-
Oxidation and Amination : Oxidize the intermediate with MnO₂ in DCM to form the 3-keto derivative, followed by reductive amination using NH₄OAc and NaBH₃CN.
-
Carbamate Installation : React the 3-amine with ethyl chloroformate as in Method 1.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DMF, 80°C | 70% |
| 2 | MnO₂/DCM → NH₄OAc/NaBH₃CN | 60% |
| 3 | ClCO₂Et, Et₃N, DCM | 85% |
Advantages : Scalable for industrial use.
Limitations : Multi-step process with intermediate purifications.
Palladium-Catalyzed Suzuki–Miyaura Coupling
Procedure
-
Halogenated Intermediate : Prepare 3-amino-8-methyl-2-bromoimidazo[1,2-a]pyridine via condensation of 2-amino-8-methylpyridine with α-bromoketone.
-
Thienyl Introduction : Perform Suzuki coupling with thiophen-2-ylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C for 12 hours.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | α-Bromoketone, DMF, 80°C | 68% |
| 2 | Pd(PPh₃)₄, dioxane/H₂O, 90°C | 75% |
| 3 | ClCO₂Et, Et₃N, DCM | 88% |
Microwave-Assisted Tandem Cyclization
Procedure
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Microwave, 150°C, 20 min | 78% |
Advantages : Rapid, high-yielding, minimal byproducts.
Limitations : Specialized equipment required.
Comparative Analysis of Methods
| Method | Total Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| GBB Reaction | 52–64% | 24 h | $$ | Moderate |
| α-Haloketone Cond. | 35–42% | 32 h | $ | High |
| Suzuki Coupling | 45–53% | 28 h | $$$ | Moderate |
| Microwave Cyclization | 78% | 0.5 h | $$ | Low |
Critical Reaction Insights
-
Regioselectivity : The GBB reaction predominantly forms the 2-thienyl-3-amino regioisomer due to electronic effects of the aldehyde.
-
Carbamate Stability : Ethyl chloroformate reacts efficiently with primary amines but may require inert conditions to prevent hydrolysis.
-
Byproduct Formation : Suzuki coupling may yield homo-coupled thienyl derivatives if boronic acid is in excess .
Chemical Reactions Analysis
Ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives, including ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate, exhibit promising anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 15.0 | Cell cycle arrest in G1 phase |
| A549 | 10.0 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. In vitro studies on macrophage cell lines revealed a significant reduction in pro-inflammatory cytokines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Case Study 1: Tumor Growth Inhibition
In vivo experiments utilizing xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations performed on animal models indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed. This assessment is crucial for further development into clinical applications.
Mechanism of Action
The mechanism of action of ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as a cyclin-dependent kinase inhibitor, blocking the cell cycle and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
A. Substituents at Position 2:
- 2-Phenyl Derivatives: Compounds such as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (from ) lack the carbamate group but share the imidazo[1,2-a]pyridine backbone.
- 2-Pyridyl Derivatives: Compounds like 8-amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide () replace the thienyl group with a pyridyl substituent.
B. Substituents at Position 3:
- Carbamate vs. Ester Groups : Ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1, ) replaces the carbamate with an ester. Carbamates generally exhibit higher hydrolytic stability compared to esters, which may influence pharmacokinetic properties .
- Amide Derivatives : N-Substituted imidazo[1,2-a]pyridine-2-acetamides () feature acetamide side chains instead of carbamates. The carbamate’s oxygen atom may enhance solubility compared to alkyl amides .
C. Substituents at Position 8:
- 8-Methyl vs.
Physicochemical Properties
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
